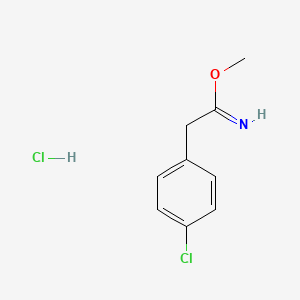
Methyl 2-(4-chlorophenyl)acetimidate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-chlorophenyl)acetimidate hydrochloride is a chemical compound with the molecular formula C9H11ClN2O·HCl. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its reactivity and ability to form stable intermediates, making it valuable in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)acetimidate hydrochloride typically involves the reaction of 4-chlorophenylacetonitrile with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an imidate intermediate, which is then converted to the hydrochloride salt. The reaction conditions usually require cooling to maintain the stability of the intermediate and to ensure a high yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to optimize the yield and purity of the product. The final product is typically isolated by crystallization and purified through recrystallization techniques .
化学反応の分析
Types of Reactions
Methyl 2-(4-chlorophenyl)acetimidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and methanol.
Amidination: It can react with amines to form amidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the imidate group.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound, with water acting as the nucleophile.
Amidination: The reaction with amines is usually performed under basic conditions to facilitate the formation of the amidine product.
Major Products Formed
Amides: Formed through hydrolysis.
Amidine Derivatives: Formed through amidination reactions.
Substituted Imidates: Formed through nucleophilic substitution reactions.
科学的研究の応用
Methyl 2-(4-chlorophenyl)acetimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various intermediates and final products.
Biology: Employed in the modification of biomolecules, such as proteins, through amidination reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of Methyl 2-(4-chlorophenyl)acetimidate hydrochloride involves its reactivity with nucleophiles. The imidate group is highly reactive and can form stable intermediates with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The compound’s ability to modify biomolecules through amidination reactions makes it valuable in biological research .
類似化合物との比較
Similar Compounds
Methyl acetimidate hydrochloride: Similar in structure but lacks the 4-chlorophenyl group.
Methyl 2-chloroacetimidate hydrochloride: Contains a chloro group on the acetimidate moiety instead of the phenyl ring
Uniqueness
Methyl 2-(4-chlorophenyl)acetimidate hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and properties compared to other imidates. This structural feature makes it particularly useful in the synthesis of complex organic molecules and in the modification of biomolecules .
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
methyl 2-(4-chlorophenyl)ethanimidate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-12-9(11)6-7-2-4-8(10)5-3-7;/h2-5,11H,6H2,1H3;1H |
InChIキー |
KGEBTEDQSVERBI-UHFFFAOYSA-N |
正規SMILES |
COC(=N)CC1=CC=C(C=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


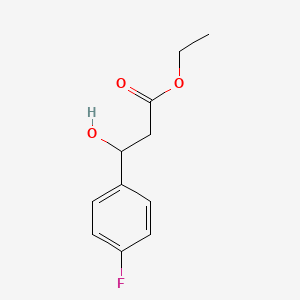
![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)
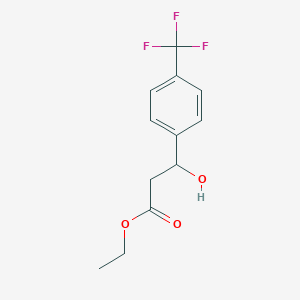
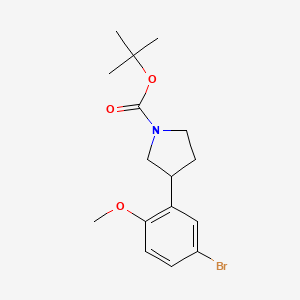
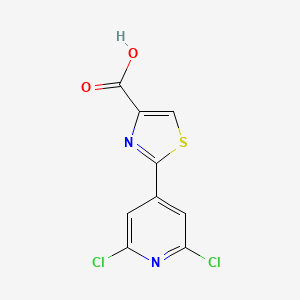
![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
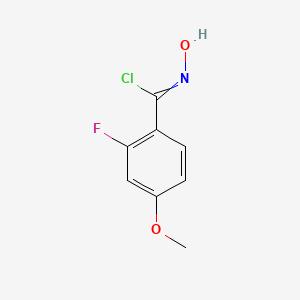
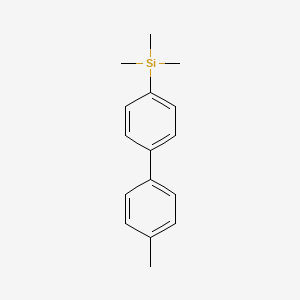
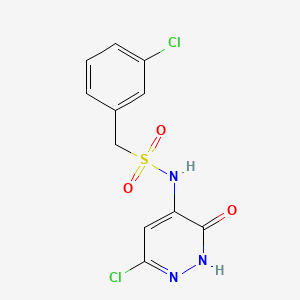
![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
